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molecular formula C7H10BrN3 B1285334 5-Bromo-2-(isopropylamino)pyrimidine CAS No. 77476-95-0

5-Bromo-2-(isopropylamino)pyrimidine

Cat. No. B1285334
M. Wt: 216.08 g/mol
InChI Key: ZJQAKBVJJMKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04267181

Procedure details

Stoichiometric proportions of 2-isopropylamino-5-bromo-pyrimidine, prepared as described in example 1, and potassium fluoride were reacted together for 5 hours. After appropriate working up, the title compound was obtained as a white powder in a yield of 83%. Elemental analysis showed that the compound had the expected empirical formula of C7H10N3F.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[N:10]=[CH:9][C:8](Br)=[CH:7][N:6]=1)([CH3:3])[CH3:2].[F-:12].[K+]>>[CH:1]([NH:4][C:5]1[N:10]=[CH:9][C:8]([F:12])=[CH:7][N:6]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=NC=C(C=N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NC=C(C=N1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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